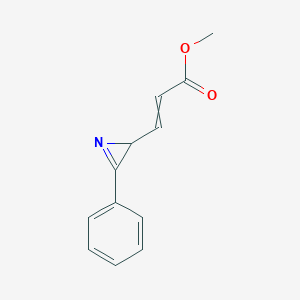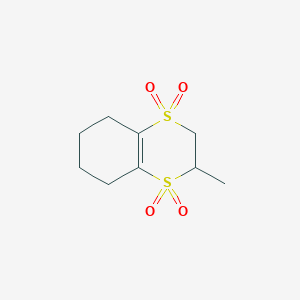
2-Methyl-2,3,5,6,7,8-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,3,5,6,7,8-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone is a complex organic compound with a unique structure that includes multiple rings and sulfur atoms
Preparation Methods
The synthesis of 2-Methyl-2,3,5,6,7,8-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the compound. Industrial production methods may vary, but they typically involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Methyl-2,3,5,6,7,8-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biological molecules. In medicine, researchers may explore its potential therapeutic effects. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3,5,6,7,8-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone involves its interaction with specific molecular targets. These interactions can lead to various effects, depending on the context in which the compound is used. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity.
Comparison with Similar Compounds
2-Methyl-2,3,5,6,7,8-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone can be compared to similar compounds such as naphthalene derivatives and other sulfur-containing heterocycles. Its unique structure, which includes multiple rings and sulfur atoms, sets it apart from other compounds. Similar compounds include naphthalene, cadina-1(10),4-diene, and 2H-2,4a-methanonaphthalen-8(5H)-one .
Properties
CAS No. |
55789-54-3 |
|---|---|
Molecular Formula |
C9H14O4S2 |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
3-methyl-2,3,5,6,7,8-hexahydro-1λ6,4λ6-benzodithiine 1,1,4,4-tetraoxide |
InChI |
InChI=1S/C9H14O4S2/c1-7-6-14(10,11)8-4-2-3-5-9(8)15(7,12)13/h7H,2-6H2,1H3 |
InChI Key |
HMCZBGUXJAJMBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CS(=O)(=O)C2=C(S1(=O)=O)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


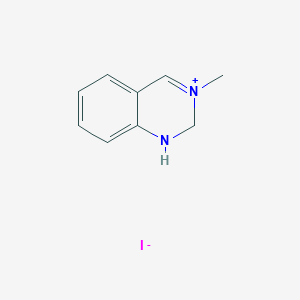
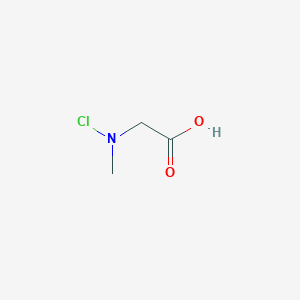
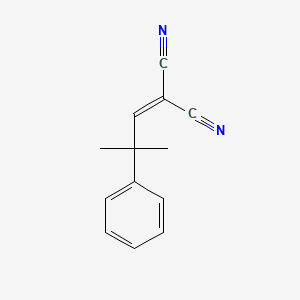

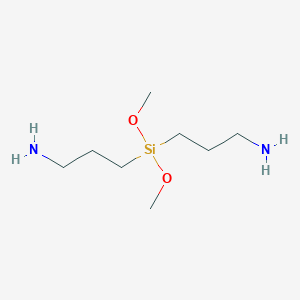
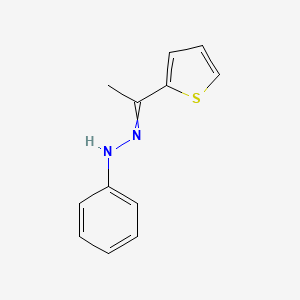

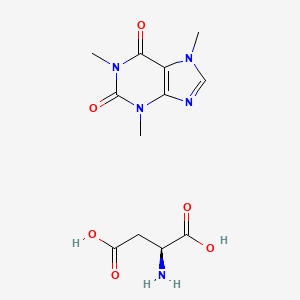
![2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B14638770.png)
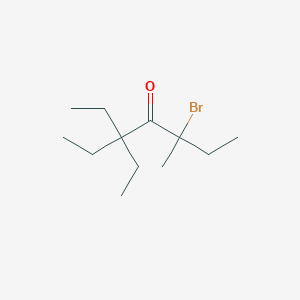
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
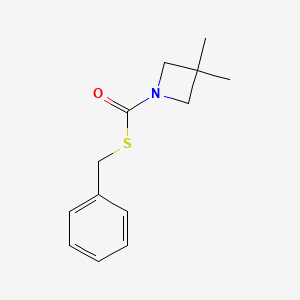
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
